[2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17688236
InChI: InChI=1S/C11H12N2O2/c1-7-10(6-14)15-11(13-7)8-2-4-9(12)5-3-8/h2-5,14H,6,12H2,1H3
SMILES:
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

[2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol

CAS No.:

Cat. No.: VC17688236

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

[2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol -

Specification

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name [2-(4-aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol
Standard InChI InChI=1S/C11H12N2O2/c1-7-10(6-14)15-11(13-7)8-2-4-9(12)5-3-8/h2-5,14H,6,12H2,1H3
Standard InChI Key QOKXWXOJQUZYCZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC(=N1)C2=CC=C(C=C2)N)CO

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure comprises three key components:

  • Oxazole ring: A five-membered heterocycle containing one oxygen and one nitrogen atom, which confers electronic diversity and hydrogen-bonding capabilities.

  • 4-Aminophenyl substituent: An aromatic ring with a primary amine group at the para position, enabling π-π stacking interactions and participation in conjugation.

  • Hydroxymethyl group: A polar, hydroxyl-bearing side chain that enhances solubility and provides a site for chemical modification.

The IUPAC name, [2-(4-aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol, reflects the substitution pattern: the oxazole ring is substituted at position 2 with the 4-aminophenyl group, at position 4 with a methyl group, and at position 5 with a hydroxymethyl group.

Table 1: Molecular Properties of [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol

PropertyValue
Molecular FormulaC11H12N2O2\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_{2}
Molecular Weight204.22 g/mol
IUPAC Name[2-(4-aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol
Canonical SMILESCC1=C(OC(=N1)C2=CC=C(C=C2)N)CO
InChI KeyQOKXWXOJQUZYCZ-UHFFFAOYSA-N
XLogP3-AA (Predicted)1.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Synthesis and Chemical Reactivity

Synthetic Pathways

No explicit synthesis protocols for this compound are documented, but analogous oxazoles are typically synthesized via:

  • Cyclocondensation: Reaction of α-hydroxyketones with nitriles under acidic conditions.

  • Paal-Knorr Synthesis: Condensation of 1,4-diketones with hydroxylamine .

  • Multi-Step Functionalization: Sequential introduction of substituents onto a preformed oxazole core.

For [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol, a plausible route involves:

  • Step 1: Synthesis of 4-methyl-5-(hydroxymethyl)oxazole via cyclization of ethyl 4-chloroacetoacetate with hydroxylamine.

  • Step 2: Suzuki-Miyaura coupling with 4-aminophenylboronic acid to introduce the aromatic moiety.

Reactivity and Derivatization

The compound’s functional groups enable diverse transformations:

  • Hydroxymethyl Group: Oxidation to a carboxylic acid, esterification, or conversion to halides.

  • Amino Group: Acylation, sulfonation, or diazotization for coupling reactions.

  • Oxazole Ring: Electrophilic substitution at the 2- and 4-positions, though steric hindrance from the methyl group may limit reactivity .

DerivativeModification SiteApplication
Carboxylic AcidHydroxymethyl → COOHMetal-chelating agents
Acylated AmineNH2_2 → NHAcProdrug formulations
Halogenated OxazoleH → Br/Cl at C-2Cross-coupling substrates

Comparative Analysis with Structural Analogues

[3-(4-Aminophenyl)-1,2-oxazol-5-yl]methanol

This regioisomer (CAS: 885273-66-5) differs in oxazole substitution (positions 3 vs. 2) and has a lower molecular weight (190.20 g/mol) . The shifted amino group reduces aromatic conjugation, potentially diminishing antibacterial efficacy but improving solubility .

Table 3: Structural and Functional Comparison

Property[2-(4-Aminophenyl)-4-methyl-...]methanol[3-(4-Aminophenyl)-1,2-oxazol-...]methanol
Molecular FormulaC11H12N2O2\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_{2}C10H10N2O2\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}_{2}
LogP (Predicted)1.20.8
Antibacterial IC50_{50}Not reported32 µM (E. coli)

Applications in Drug Discovery

Fragment-Based Drug Design

The compound’s compact size (MW < 300) and polarity make it a candidate for fragment libraries. Crystallographic screening has identified similar oxazoles as hits for FAD-dependent oxidoreductases .

Targeted Therapeutics

  • Antibiotic Adjuvants: Potentiation of β-lactams against methicillin-resistant S. aureus (MRSA) via efflux pump inhibition.

  • Kinase Inhibitors: Analogues with substituted aminophenyl groups show nanomolar IC50_{50} against VEGFR2 .

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